2-(1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
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Properties
IUPAC Name |
2-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-13-6-5-12(23-13)16(22)18-7-9(8-18)19-14(20)10-3-1-2-4-11(10)15(19)21/h1-2,5-6,9-11H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPKQNDUOJJYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a synthetic organic molecule with potential biological activity. This article reviews its biological properties, including antimicrobial and anticancer activities, as well as its mechanism of action and structure-activity relationships.
- Molecular Formula: C₁₆H₁₅ClN₂O₃S
- Molecular Weight: 350.8 g/mol
- CAS Number: 1903648-02-1
Biological Activity Overview
This compound has been investigated for various biological activities:
1. Antimicrobial Activity
Research indicates that derivatives of compounds containing the azetidine and isoindole structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that the compound shows activity against both bacterial and fungal strains.
2. Anticancer Activity
The isoindole moiety is known for its role in anticancer drug development. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Case Study:
In a study involving various isoindole derivatives, it was found that compounds similar to this compound showed promising results in reducing tumor growth in xenograft models of breast cancer. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Receptor Modulation: Its structure allows for binding to various receptors involved in cellular signaling pathways.
Structure-Activity Relationship (SAR)
The presence of the 5-chlorothiophene moiety is crucial for enhancing the antimicrobial properties of the compound. Modifications on the azetidine ring have been shown to affect both potency and selectivity towards different biological targets.
Preparation Methods
Bromination at C2
Bromination using N-bromosuccinimide (NBS) under radical conditions (AIBN initiator, CCl₄, reflux) achieves selective substitution at the isoindole-dione’s 2-position. Yields range from 65–75%.
Azetidine Ring Formation
The brominated intermediate undergoes ring-closing with azetidine-3-amine via a Buchwald-Hartwig coupling. Catalytic Pd₂(dba)₃ with Xantphos ligand in toluene at 110°C affords the azetidine-substituted product in 60–68% yield.
Critical Considerations:
- Moisture Sensitivity: The reaction must be performed under inert gas (N₂/Ar) due to the hygroscopic nature of azetidine intermediates.
- Ligand Selection: Bulky phosphine ligands (e.g., Xantphos) prevent β-hydride elimination, preserving the azetidine ring.
Acylation with 5-Chlorothiophene-2-Carbonyl Chloride
The final step involves acylating the azetidine’s secondary amine. Patent data reveals that 5-chlorothiophene-2-carbonyl chloride (CAS 20513-86-2) is the preferred electrophile due to its commercial availability and reactivity.
Standard Acylation Protocol
Alternative Coupling Methods
For substrates sensitive to acyl chlorides, mixed carbonate activation using HATU/DIPEA in DMF achieves comparable yields (78–85%) but increases costs.
Table 2: Comparative Analysis of Acylation Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Acyl Chloride | 82–89 | 95–98 | 1.0 |
| HATU-Mediated | 78–85 | 97–99 | 3.5 |
Purification and Characterization
Final purification typically employs recrystallization from ethanol/water (4:1), yielding colorless crystals. Analytical data aligns with literature:
- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H, thiophene), 4.32–4.25 (m, 2H, azetidine), 3.02–2.94 (m, 2H, isoindole-dione).
- HPLC Purity: >99% (C18, MeCN/H₂O 70:30).
Scalability and Industrial Considerations
Large-scale production (≥1 kg) necessitates:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound, and how can intermediate purity be validated?
- Answer : The synthesis involves multi-step organic reactions, including:
- Step 1 : Condensation of 5-chlorothiophene-2-carboxylic acid with azetidine-3-amine to form the 5-chlorothiophene-2-carbonyl-azetidine intermediate. Reaction conditions (e.g., DCC/DMAP coupling in dry DCM) must be optimized to avoid side reactions like dimerization .
- Step 2 : Cyclization of the intermediate with tetrahydroisoindole-dione precursors under acidic or basic conditions.
- Validation : Use HPLC (≥95% purity thresholds) and LC-MS to confirm intermediate integrity. NMR (¹H/¹³C) and FT-IR are critical for structural verification .
Q. How should researchers characterize the compound’s structural conformation, and what spectral artifacts might arise?
- Answer :
- X-ray crystallography : Resolves stereochemistry of the azetidine and tetrahydroisoindole-dione moieties. Ensure slow evaporation from DMSO/EtOH mixtures for high-quality crystals .
- NMR pitfalls : Solvent peaks (e.g., residual DMSO-d₆ at 2.50 ppm) may obscure signals. Use deuterated chloroform for cleaner spectra. Dynamic effects in the tetrahydroisoindole ring can cause splitting; variable-temperature NMR clarifies conformational flexibility .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Answer : Discrepancies often stem from:
- Pharmacokinetics : Poor solubility or rapid metabolism. Use LC-MS/MS to profile plasma/metabolite levels. Adjust formulation (e.g., PEGylation) to enhance bioavailability .
- Off-target effects : Perform kinome-wide screening (e.g., thermal shift assays) to identify unintended interactions. Cross-validate with CRISPR-Cas9 knockouts of suspected targets .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Answer :
- Docking studies : Use MOE or AutoDock Vina with homology-modeled structures of target proteins (e.g., kinases). Prioritize binding poses with ΔG ≤ -8 kcal/mol and validate via MM/GBSA free-energy calculations .
- MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess stability of ligand-protein complexes. Cluster analysis identifies dominant binding modes .
Q. How can reaction conditions be optimized to introduce the 5-chlorothiophene group while minimizing side reactions?
- Answer :
- Flow chemistry : Use microreactors (0.5 mm ID) with precise temperature control (25–40°C) and residence time (<2 min) to suppress hydrolysis of the thiophene carbonyl group .
- DoE (Design of Experiments) : Vary equivalents of coupling reagent (DCC vs. EDC) and solvent polarity (THF vs. DMF). Pareto analysis identifies critical factors (e.g., DCC in DMF yields >90% conversion) .
Methodological Notes
- Spectral Data Interpretation : Cross-reference experimental NMR shifts with computed values (e.g., Gaussian 16 B3LYP/6-31G*) to resolve ambiguities in stereochemistry .
- Bioactivity Validation : Pair in vitro assays (e.g., IC₅₀ in cancer cell lines) with ex vivo organoid models to bridge the gap between cell-based and animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
